![molecular formula C21H32O2 B3051344 Methyl neoabietate CAS No. 3310-97-2](/img/structure/B3051344.png)
Methyl neoabietate
Overview
Description
Scientific Research Applications
Molecular Recognition and Separation
Methyl neoabietate, a derivative of neoabietic acid, plays a role in the field of molecular recognition and separation. Neoabietic acid has been effectively separated from a gum rosin mixture using molecular recognition techniques. An extensive hydrogen bonding network, formed between neoabietic acid and amino(methyl)pyridine, facilitates this separation, indicating the potential of methyl neoabietate in molecular separation processes (Jin, Pan, Liu, & Xu, 2000).
Application in Isomerization Studies
Methyl neoabietate has been identified in the study of acid-catalyzed isomerization of abietadienoic acids. This research enhances our understanding of the chemical transformations that these compounds undergo, highlighting the role of methyl neoabietate in the study of organic chemical processes (Zinkel, 1991).
Synthesis and Biochemical Applications
The synthesis of methyl neo-β-carrabioside, a compound structurally similar to methyl neoabietate, has applications in the identification and characterization of marine bacterial exo-α-3,6-anhydro-d-galactosidases. These enzymes are specific to neo-carrageenan oligosaccharides found in red algae. This synthesis demonstrates the potential application of methyl neoabietate in biochemistry and marine biology (Wallace, Ficko-Blean, & Stubbs, 2020).
Catalytic Esterification Research
Methyl neoabietate's structural properties can contribute to catalytic esterification research. For instance, a study on the esterification of colophony acids with methanol under subcritical CO2 conditions mentions methyl neoabietate. This research can provide insights into the use of methyl neoabietate and similar compounds in catalysis and chemical engineering processes (Wang, Wang, Chen, Zhou, Xiao, Wei, & Liang, 2018).
Allergenicity and Dermatological Studies
In dermatological studies, methyl neoabietate's parent compound, neoabietic acid, has been examined for its allergenic properties. Such studies can inform the use of methyl neoabietate in dermatological products and its potential allergenic effects (Hausen, Krueger, Mohnert, Hahn, & König, 1989).
properties
IUPAC Name |
methyl (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h13,17-18H,6-12H2,1-5H3/t17-,18+,20+,21+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNYKQDSHLEWFW-UYWIDEMCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)OC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)OC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl neoabietate | |
CAS RN |
3310-97-2 | |
Record name | Methyl neoabietate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003310972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL NEOABIETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0EDG0WM942 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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